molecular formula C10H15N3O3 B2742934 N-butyl-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide CAS No. 868228-71-1

N-butyl-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide

Cat. No.: B2742934
CAS No.: 868228-71-1
M. Wt: 225.248
InChI Key: ZBEZWCWLLSBQLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide is a chemical compound with the molecular formula C10H15N3O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide typically involves the reaction of pyrimidine derivatives with butylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Preparation of the pyrimidine derivative: This involves the synthesis of the pyrimidine core structure, which can be achieved through various methods such as the Biginelli reaction or the cyclization of appropriate precursors.

    Reaction with butylamine: The pyrimidine derivative is then reacted with butylamine in the presence of a suitable catalyst to form the N-butyl derivative.

    Acetylation: The final step involves the acetylation of the N-butyl derivative using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group or other substituents are replaced by different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrimidine derivatives.

Scientific Research Applications

N-butyl-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit properties such as anti-inflammatory, antiviral, or anticancer activity.

    Biological Research: Researchers use the compound to study its effects on various biological pathways and molecular targets.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and derivatives for various applications.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-butyl-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: It can inhibit enzymes involved in key biological processes, such as DNA synthesis or repair.

    Modulating Receptors: The compound may bind to and modulate the activity of receptors, affecting cellular signaling pathways.

    Interfering with Cellular Processes: It can interfere with cellular processes such as cell division, leading to potential therapeutic effects in diseases like cancer.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dioxo-1H-pyrimidine derivatives: These compounds share the pyrimidine core structure and exhibit similar biological activities.

    N-alkyl pyrimidine derivatives: Compounds with different alkyl groups attached to the pyrimidine ring may have varying properties and applications.

Uniqueness

N-butyl-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide is unique due to its specific substitution pattern and the presence of the butyl group. This structural feature may confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives.

Properties

IUPAC Name

N-butyl-2-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-2-3-4-11-8(14)5-7-6-9(15)13-10(16)12-7/h6H,2-5H2,1H3,(H,11,14)(H2,12,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEZWCWLLSBQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1=CC(=O)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.